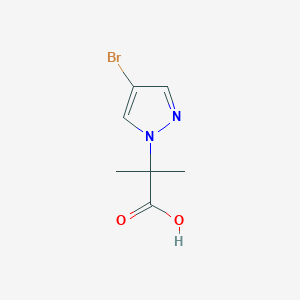

2-(4-溴-1H-吡唑-1-基)-2-甲基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C7H9BrN2O2 and its molecular weight is 233.065. The purity is usually 95%.

BenchChem offers high-quality 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和化学反应

- 吡唑衍生物的合成:

- 开发了一种新的多组分缩合方法,用于合成3-(5-氨基-3-甲基-1H-吡唑-4-基)-3-芳基丙酸衍生物,产率优异且工艺简单,表明了创造2-(4-溴-1H-吡唑-1-基)-2-甲基丙酸的多样衍生物的潜力(Xiao, Lei, & Hu, 2011)。

- 描述了合成邻位卤代取代的4-芳基-2-氨基丁酸的高效途径,包括2-(4-溴-1H-吡唑-1-基)-2-甲基丙酸的衍生物,展示了复杂分子构建的多样性和潜力(Heim-Riether, 2008)。

光物理和化学性质

- 光诱导异构化:

- 对2-(1H-吡唑-5-基)吡啶及其衍生物进行的研究,与2-(4-溴-1H-吡唑-1-基)-2-甲基丙酸密切相关,显示了独特的光反应,包括激发态分子内和分子间双质子转移,为吡唑衍生物的光物理性质提供了见解(Vetokhina et al., 2012)。

在材料科学中的应用

- 金属配合物和纳米颗粒的构建:

- 吡唑衍生物已被用于构建杂环双核金属配合物,展示了吡唑配体对电化学和光物理性质的影响,可能适用于发光器件(Stagni et al., 2008)。

- 合成了吡唑稳定的二核钯(II)硫碲醇酸盐,导致钯硫碲化合物纳米颗粒的形成,这些纳米颗粒可以在各种技术应用中利用(Sharma et al., 2015)。

未来方向

作用机制

Target of Action

Pyrazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their diverse chemical and biological properties .

Mode of Action

Pyrazole derivatives have been reported to interact with various biological targets, leading to a range of effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Given the broad range of activities exhibited by pyrazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

The compound’s physical properties such as its predicted melting point of 10967° C, boiling point of 3631° C at 760 mmHg, and density of 19 g/cm^3 suggest that it may have certain bioavailability characteristics .

Result of Action

Pyrazoline derivatives, which are structurally similar, have been reported to exhibit a range of biological effects, including antioxidant activity and inhibition of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .

属性

IUPAC Name |

2-(4-bromopyrazol-1-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-7(2,6(11)12)10-4-5(8)3-9-10/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFLFWTVMKIZMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=C(C=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid](/img/structure/B2492670.png)

![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2492674.png)

![2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2492676.png)

![(6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2492681.png)

![2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2492682.png)

![N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2492685.png)

![4-amino-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidine-5-carboxamide](/img/structure/B2492686.png)

![9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2492689.png)

![5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2492690.png)

![Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride](/img/structure/B2492691.png)